3-(Difluoromethyl)cyclobutan-1-amine hydrochloride chemical properties
3-(Difluoromethyl)cyclobutan-1-amine hydrochloride chemical properties
An In-depth Technical Guide to 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride
Introduction: A Bioisosteric Building Block for Modern Drug Discovery
3-(Difluoromethyl)cyclobutan-1-amine hydrochloride is a fluorinated aliphatic amine that has garnered significant interest within the medicinal chemistry community. As a structural motif, it combines the conformational rigidity of a cyclobutane ring with the unique electronic properties of a difluoromethyl (CHF₂) group. This combination makes it a valuable building block for drug candidates, offering a sophisticated tool for modulating physicochemical and pharmacological properties.
The cyclobutane scaffold serves as a saturated, three-dimensional bioisostere for more common phenyl rings or flexible alkyl chains, often improving metabolic stability and providing novel intellectual property. The difluoromethyl group, in turn, is a well-established bioisostere for a hydroxyl group or a thiol, and can act as a lipophilic hydrogen bond donor. Its strong electron-withdrawing nature significantly lowers the basicity (pKa) of the proximal amine, a critical parameter for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this important synthetic intermediate.
Core Chemical & Physical Properties
The fundamental properties of 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride are summarized below. As a hydrochloride salt, it is typically a stable, water-soluble solid, which simplifies handling and formulation.[4]
| Property | Value | Source(s) |
| CAS Number | 1803586-55-1 | [5] |
| Molecular Formula | C₅H₁₀ClF₂N | Inferred |
| Molecular Weight | 161.59 g/mol | Inferred |
| IUPAC Name | 3-(difluoromethyl)cyclobutan-1-amine;hydrochloride | Inferred |
| Appearance | White solid | [5] |
| Storage | Store at Room Temperature | [5] |
| InChI Key | Not readily available in search results | |
| SMILES | C1C(C(C1)N)C(F)F.Cl | Inferred |
Synthesis Pathway: A Multi-Step Approach
A robust synthetic route to 1-(difluoromethyl)cyclobutanamines has been developed, allowing for multigram production.[1][3] The process begins with a known cyclobutane precursor and proceeds through several key transformations, including fluorination and a modified Curtius rearrangement, to yield the target amine.[1][3]
The causality behind this pathway is rooted in established, high-yielding organic reactions. The Curtius rearrangement, for example, is a classic and reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom. The use of diphenyl phosphoroyl azide (DPPA) is a common modification that allows the reaction to proceed under milder conditions.
Detailed Experimental Protocol (Adapted)
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Oxidation: The starting material, ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, undergoes Swern oxidation to produce the corresponding aldehyde. This step is crucial for introducing the functional handle needed for fluorination.
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Fluorination & Hydrolysis: The aldehyde is fluorinated using a reagent like diethylaminosulfur trifluoride (DAST). The resulting difluoromethyl ester is then subjected to alkaline hydrolysis (e.g., with NaOH or KOH) to yield 1-(difluoromethyl)cyclobutanecarboxylic acid.[1]
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Curtius Rearrangement: The carboxylic acid is treated with diphenyl phosphoroyl azide (DPPA) and triethylamine, followed by tert-butanol.[1] This sequence initiates the Curtius rearrangement, forming a Boc-protected amine intermediate (tert-butyl carbamate).
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Deprotection: The Boc-carbamate is deprotected using a strong acid, typically hydrochloric acid in a suitable solvent, to afford the final product, 3-(difluoromethyl)cyclobutan-1-amine, as its hydrochloride salt.[1]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride relies on a combination of standard analytical techniques. While specific spectra for this exact compound are not publicly available, the expected spectral features can be reliably predicted based on its structure.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The spectrum would feature a characteristic triplet of doublets for the proton of the CHF₂ group due to coupling with the two fluorine atoms and the adjacent cyclobutane proton. The cyclobutane ring protons would appear as complex multiplets in the aliphatic region.
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¹³C NMR: The carbon of the CHF₂ group would appear as a triplet due to one-bond coupling to the two fluorine atoms. Other signals would correspond to the carbons of the cyclobutane ring.
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¹⁹F NMR: A doublet is expected, arising from the two equivalent fluorine atoms being split by the single adjacent proton.
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-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak for the molecular ion of the free base [M+H]⁺.
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Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for the aliphatic ring, N-H stretching for the ammonium salt, and strong C-F stretching bands.
Applications and Field Insights
The true value of 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride lies in its application as a scaffold in drug design. The introduction of fluorinated motifs is a proven strategy to enhance the metabolic stability and modulate the bioavailability of drug candidates.[6]
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Bioisosterism: The difluoromethyl group can serve as a bioisostere for other functional groups, influencing binding interactions and physicochemical properties. The rigid cyclobutane core restricts conformational freedom, which can lead to higher binding affinity and selectivity for a biological target.
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug molecule.[6]
-
pKa Modulation: The inductive electron-withdrawing effect of the two fluorine atoms lowers the pKa of the amine group compared to its non-fluorinated analog.[1][3] This is a critical design element, as the ionization state of a drug at physiological pH affects its membrane permeability, solubility, and off-target activity (e.g., hERG channel binding).
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Therapeutic Potential: While specific applications for this exact molecule are emerging, related structures have shown significant potential. For instance, fluorinated small molecules have been designed as potent inactivators of enzymes like GABA aminotransferase for the potential treatment of addiction and epilepsy.[7]
Safety and Handling
As with any laboratory chemical, proper handling of 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride is essential.
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GHS Hazard Classification:
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Precautionary Measures:
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Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[9][10]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]
-
First Aid: In case of contact, wash skin thoroughly with soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] If swallowed, rinse mouth and seek medical attention.[9]
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References
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3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. PubChem. [Link]
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(1s,3s)-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride. PubChem. [Link]
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Safety Data Sheet. Daich Coatings Corp. [Link]
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The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]
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3-(difluoromethyl)cyclobutan-1-amine hydrochloride. ChemBK. [Link]
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The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
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3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride. PubChemLite. [Link]
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3-methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride. PubChemLite. [Link]
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Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. PubMed. [Link]
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C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. National Institutes of Health (NIH). [Link]
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